trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structural components, which include a cyclohexanecarboxylic acid moiety and a quinazolinyl fragment. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity and structural complexity. The compound's molecular formula is with a molecular weight of approximately 286.33 g/mol .
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a carboxylic acid derivative. It falls within the broader category of quinazolinone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step synthetic routes. One common approach includes the formation of the quinazolinone core followed by the introduction of the cyclohexanecarboxylic acid group.
The molecular structure of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid group and a quinazolinone moiety attached via a methylene bridge.
The compound can participate in various chemical reactions:
These reactions can modify the compound's structure, enhancing its biological activity or altering its physical properties.
The mechanism of action for trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is primarily based on its interaction with biological targets:
The compound exhibits characteristics typical of organic acids, including solubility in polar solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant data on these properties can be found through chemical databases such as PubChem and supplier documentation .
trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has several potential applications:
This comprehensive overview highlights the significance of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid within chemical research and its potential therapeutic applications.
The quinazolin-4(3H)-one core serves as a privileged scaffold in antimicrobial agent design due to its structural mimicry of purine bases, facilitating targeted interactions with microbial enzymes and nucleic acids. Strategic functionalization at the N3 position with a trans-4-carboxycyclohexylmethyl group enhances three-dimensionality and conformational rigidity, promoting optimal binding to biological targets. This trans-cyclohexane configuration minimizes steric strain and improves metabolic stability compared to cis-isomers or linear chains. The carboxylic acid moiety enables salt formation for solubility modulation and provides a handle for further derivatization into amides or esters, allowing fine-tuning of lipophilicity and membrane permeability. These design elements collectively address common limitations in antimicrobial development, including poor bioavailability and rapid resistance emergence [3].
Table 1: Key Structural Features of Quinazolinone Scaffolds and Their Antimicrobial Design Rationale
Structural Element | Role in Antimicrobial Activity | Optimization Strategy |
---|---|---|
Quinazolin-4(3H)-one core | Hydrogen bonding with microbial targets | Substituents at C6/C7 to enhance binding affinity |
trans-Cyclohexyl linker | Conformational rigidity & spatial orientation | Stereoselective synthesis to ensure trans-configuration |
Carboxylic acid terminus | Polarity modulation & salt formation | pH-responsive solubility via alkali metal counterions |
Methylenic spacer (-CH₂-) | Optimal distance for pharmacophore presentation | Chain length variation (n=1-3) for activity peak |
Synthesis of the trans-4-(aminomethyl)cyclohexanecarboxylic acid precursor employs heterogeneous catalytic hydrogenation under precisely controlled conditions. para-Aminomethylbenzoic acid undergoes saturation in a pressurized reactor (50-100 psi H₂) using 5-10% palladium on carbon (Pd/C) or ruthenium dioxide (RuO₂) in acetic acid/water (4:1) solvent mixtures at 60-80°C. Catalyst selection critically governs stereoselectivity: Pd/C typically yields a 3:1 trans:cis ratio, while RuO₂ with triethylamine promotors achieves >8:1 trans selectivity due to enhanced equatorial adsorption on the metal surface [2]. Reaction kinetics follow a pseudo-first-order model with apparent rate constants (kₐₚₚ) of 0.12 min⁻¹ (Pd/C) versus 0.08 min⁻¹ (RuO₂), indicating faster conversion with Pd/C but superior stereocontrol with Ru catalysts. Post-hydrogenation, the isomers are separable via fractional crystallization from ethanol-water (2:1) exploiting differential solubility, with trans-isomers precipitating preferentially at 0-5°C [2] [4].
Table 2: Catalytic Performance in Cyclohexane Intermediate Synthesis
Catalyst System | Temperature (°C) | H₂ Pressure (psi) | trans:cis Ratio | Reaction Time (h) |
---|---|---|---|---|
5% Pd/C in AcOH-H₂O | 70 | 50 | 3.2:1 | 6 |
10% Pd/C in AcOH-H₂O | 80 | 70 | 2.8:1 | 4.5 |
RuO₂/Et₃N in AcOH-H₂O | 60 | 100 | 8.5:1 | 12 |
Rh/Al₂O₃ in MeOH-H₂O | 65 | 80 | 5.1:1 | 8 |
N3-alkylation of quinazolin-4(3H)-one demands stringent regiocontrol to avoid competing O-alkylation. Employing 3.0 equivalents of cesium carbonate in anhydrous dimethylformamide at 60°C generates a stable C4-oxyanion that directs electrophilic attack exclusively to N3. The reaction of 4-oxoquinazoline with trans-4-(bromomethyl)cyclohexanecarboxylic acid proceeds via Sₙ2 mechanism, exhibiting second-order kinetics with rate constants (k₂) of 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C. Molecular orbital calculations confirm N3 nucleophilicity (HOMO energy: -6.8 eV) exceeds that of O4 (-8.2 eV), thermodynamically favoring N-alkylation. Critical to success is the in situ activation of the carboxylic acid group using N,N′-carbonyldiimidazole, preventing lactam formation through intramolecular acylation. This approach achieves >95% regioselectivity confirmed by ¹H-NMR absence of O-alkylated byproduct signals at δ 5.3 ppm (characteristic -OCH₂- resonance) [3].
Carbodiimide-mediated coupling between trans-4-(aminomethyl)cyclohexanecarboxylic acid and quinazolinone-3-acetic acid exemplifies solvent-dependent yield optimization. In polar aprotic solvents (acetonitrile, dimethylformamide), the reaction follows third-order kinetics: first-order in both acid and amine components and first-order in coupling agent. Biphasic systems like dichloromethane-water significantly enhance yields (>90%) by partitioning the N-acylurea byproduct into the aqueous phase:
Reaction kinetic parameters:
Addition of 0.1 equivalents of 4-dimethylaminopyridine accelerates conversion by forming a stable acylpyridinium intermediate. Solvent polarity index critically influences byproduct formation: low-polarity solvents (toluene, ε=2.4) favor N-acylurea formation (25-30%), while dichloromethane-water mixtures suppress it to <5% [5].
Resolution of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid from residual cis-isomer requires orthogonal chromatographic techniques. Preparative reverse-phase HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (methanol:0.1% trifluoroacetic acid 65:35) achieves baseline separation (Rₛ > 2.0) with tᵣ(trans) = 8.2 min versus tᵣ(cis) = 10.5 min. Crystallization from ethyl acetate/n-hexane (1:5) yields stereopure trans-isomer (>99.5% de) as confirmed by:
Stereochemical validation methods:1. ¹³C-NMR Spectroscopy: Distinct cyclohexane ring carbons:- trans-isomer: C1-carboxyl at δ 178.2 ppm, C4-methylene at δ 48.3 ppm- cis-isomer: C1-carboxyl at δ 176.8 ppm, C4-methylene at δ 45.1 ppm2. IR Spectroscopy: trans-isomer shows split C=O stretches at 1715 cm⁻¹ (acid) and 1678 cm⁻¹ (quinazolinone) versus 1702 cm⁻¹ and 1669 cm⁻¹ for cis-form3. Chiral HPLC: Chiralpak IC column (250 × 4.6 mm), ethanol/heptane/diethylamine 85:15:0.1, tᵣ(trans) = 14.3 min (single peak)4. Melting Point Analysis: trans-isomer melts sharply at 217°C (DSC peak onset) versus cis-isomer at 189°C with decomposition [4].
Method validation per ICH Q2(R1) guidelines confirms linearity (r² > 0.999 for 0.1–100 μg/mL), precision (RSD < 0.8%), and accuracy (98.5–101.3% recovery). Limits of detection for cis-impurity reach 0.05% w/w, ensuring rigorous stereochemical quality control [2] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3